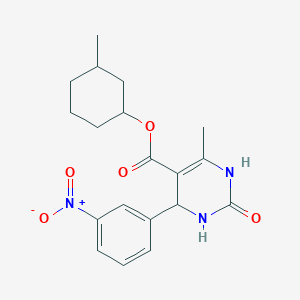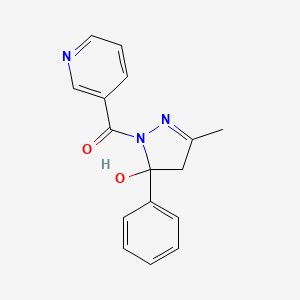
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide, also known as TMA-2, is a synthetic compound that belongs to the amphetamine family. It is a derivative of alpha-methyltryptamine (AMT) and has been used in scientific research for its potential therapeutic effects. TMA-2 has been studied extensively for its mechanism of action and its effects on the biochemical and physiological functions of the body.
Wirkmechanismus
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide acts as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. It also has affinity for other serotonin receptors such as 5-HT2C and 5-HT1A. 2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has been shown to increase the levels of serotonin in the brain, leading to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and acetylcholine in the brain, leading to its potential use in the treatment of neurodegenerative diseases. 2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has also been shown to increase heart rate and blood pressure, and can cause vasoconstriction.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been well-studied for its mechanism of action and potential therapeutic effects. However, 2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide also has several limitations. It has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. It also has potential for abuse and can cause hallucinations and other adverse effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to determine its effectiveness and safety in this application. Another area of interest is its potential use in the treatment of depression and anxiety disorders. More research is needed to determine its efficacy and safety in these applications. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide and its mechanism of action.
Synthesemethoden
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide can be synthesized by using a modified Hofmann degradation reaction. The starting material for the synthesis is 2-(4,6,7-trimethyl-1-benzofuran-3-yl)ethan-1-amine, which is then treated with sodium hypochlorite to form the corresponding N-chloroethyl derivative. This intermediate is then treated with sodium hydroxide to produce 2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has been used in scientific research to study its potential therapeutic effects. It has been shown to have antidepressant and anxiolytic properties, and has been studied for its potential use in the treatment of depression and anxiety disorders. 2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-7-4-8(2)12-10(5-11(14)15)6-16-13(12)9(7)3/h4,6H,5H2,1-3H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQUAHJMIGUHBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=COC2=C1C)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6,7-Trimethyl-1-benzofuran-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-nitrophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935535.png)

![3,3'-[1,4-phenylenebis(oxy)]bis[1-(4-methyl-1-piperidinyl)-2-propanol]](/img/structure/B4935538.png)

![5-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935547.png)

![N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4935579.png)
![cyclohexyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4935590.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methanol](/img/structure/B4935591.png)
![1-[5-(mesityloxy)pentyl]piperidine](/img/structure/B4935594.png)

![2-(4-chlorophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4935602.png)
![sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate](/img/structure/B4935606.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B4935619.png)